Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate
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Overview
Description
Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
The synthesis of Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the chloro and methyl groups: Chlorination and methylation reactions are performed using reagents such as thionyl chloride and methyl iodide.
Attachment of the morpholinoethyl group: This step involves nucleophilic substitution reactions where the quinoline derivative reacts with 2-chloroethylmorpholine under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts.
Chemical Reactions Analysis
Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antimalarial agent due to its structural similarity to quinoline-based drugs like chloroquine.
Biological Studies: The compound is used in studies investigating the inhibition of enzymes and receptors involved in various diseases.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, it may inhibit certain enzymes and receptors, disrupting cellular processes essential for the survival of pathogens .
Comparison with Similar Compounds
Ethyl 7-chloro-8-methyl-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Nalidixic Acid: An antibacterial agent with a quinolone structure, used primarily for urinary tract infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
ethyl 7-chloro-8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3/c1-3-26-19(24)15-12-22-17-13(2)16(20)5-4-14(17)18(15)21-6-7-23-8-10-25-11-9-23/h4-5,12H,3,6-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJQDOOXPLTUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCN3CCOCC3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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